1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene
Overview
Description
1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrFS It belongs to the category of halogenated aromatic hydrocarbons and is characterized by the presence of bromine, fluorine, and a methylsulfanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 3-fluoro-4-methyl-2-(methylsulfanyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds. Its derivatives may exhibit pharmacological properties that could be useful in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The methylsulfanyl group can undergo oxidation to form sulfone derivatives, which may further participate in various chemical transformations .
Comparison with Similar Compounds
1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene: Similar in structure but with an additional chlorine atom, which may alter its reactivity and applications.
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methylsulfanyl group, leading to different chemical properties and uses.
Properties
IUPAC Name |
1-bromo-3-fluoro-4-methyl-2-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDZKKRSZFXWIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)SC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228323 | |
Record name | Benzene, 1-bromo-3-fluoro-4-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-16-2 | |
Record name | Benzene, 1-bromo-3-fluoro-4-methyl-2-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-fluoro-4-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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